4-Ethoxyphenylacetic acid
Overview
Description
4-Ethoxyphenylacetic acid is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as Benzeneacetic acid, 4-ethoxy-, and p-Ethoxyphenylacetic acid .
Molecular Structure Analysis
The molecular structure of 4-Ethoxyphenylacetic acid consists of a benzene ring (C6H4) with an ethoxy group (C2H5O) and an acetic acid group (CH2CO2H) attached . The InChI string representation of its structure isInChI=1S/C10H12O3/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
. Physical And Chemical Properties Analysis
4-Ethoxyphenylacetic acid has a molecular weight of 180.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 4 . The exact mass is 180.078644241 g/mol .Scientific Research Applications
Synthesis Techniques : 4-Ethoxyphenylacetic acid is synthesized from 4-hydroxyphenylacetic acid using Williamson etherization reaction. Optimum synthesis conditions include using ethyl bromide or diethyl sulfate as etherization reagents (Sun Na-bo, 2006).
Biomedical Analysis : It is involved in the quantitative determination of monoamine metabolites in human lumbar cerebrospinal fluid, indicating its relevance in neurological studies (A. Krstulović et al., 1982).
Microbial Degradation : 4-Hydroxyphenylacetic acid 3-hydroxylase, key in degrading aromatic amines, is studied in Pseudomonas putida, highlighting the enzyme's role in microbial degradation pathways (S. G. Raju et al., 1988).
Therapeutic Applications : 4-Hydroxyphenylacetic acid shows potential in treating pulmonary diseases and lung injuries, as seen in its effect on seawater aspiration-induced lung injury in rats (Zhong-yang Liu et al., 2014).
Antimicrobial Properties : 4-Hydroxyphenylacetic acid exhibits antibacterial effects against Listeria monocytogenes by causing cell membrane damage and decreasing virulence factor expression (YujiaLiu et al., 2021).
Metabolic Engineering : Engineering of Escherichia coli for improved production of 4-hydroxyphenylacetic acid involves ATP and NADPH cofactor optimization using CRISPRi technology, indicating its importance in biochemical production (Yu-Ping Shen et al., 2021).
Safety And Hazards
While specific safety and hazard information for 4-Ethoxyphenylacetic acid is not available from the search results, it’s generally advisable to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and working in a well-ventilated area .
properties
IUPAC Name |
2-(4-ethoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVWZNFSMIFGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063648 | |
Record name | Benzeneacetic acid, 4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyphenylacetic acid | |
CAS RN |
4919-33-9 | |
Record name | 4-Ethoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4919-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinstatic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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